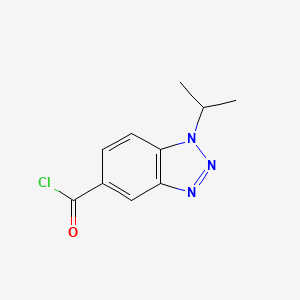

1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride

Description

Properties

IUPAC Name |

1-propan-2-ylbenzotriazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-6(2)14-9-4-3-7(10(11)15)5-8(9)12-13-14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJHENRZPYCHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)C(=O)Cl)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383249 | |

| Record name | 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679806-67-8 | |

| Record name | 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 679806-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthesis Approach

The preparation of this compound typically begins with a benzotriazole derivative as the starting material. The process involves introducing an isopropyl group at the nitrogen atom and subsequently attaching a carbonyl chloride group at the 5-position of the benzotriazole ring.

- Starting Material Selection : The precursor is usually 1H-1,2,3-benzotriazole or its derivatives.

- Isopropylation Reaction : An isopropyl group is introduced at the nitrogen atom of the benzotriazole ring using reagents such as isopropyl halides (e.g., isopropyl bromide) in the presence of a base like potassium carbonate.

- Carbonylation : The introduction of the carbonyl chloride group at the 5-position is achieved through chlorination reactions using reagents like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent such as dichloromethane.

Detailed Reaction Conditions

The synthesis involves two main steps—alkylation and chlorination:

| Step | Reagents/Conditions | Description |

|---|---|---|

| Isopropylation | Isopropyl bromide, K₂CO₃, acetone | The reaction proceeds under reflux conditions to ensure complete alkylation of the benzotriazole ring. |

| Chlorination | Thionyl chloride (SOCl₂), dichloromethane | The reaction introduces a carbonyl chloride group by reacting with a carboxylic acid precursor. |

Reaction Mechanism

-

- The nucleophilic nitrogen atom in the benzotriazole attacks the electrophilic carbon in isopropyl bromide, leading to the formation of 1-isopropylbenzotriazole.

- Potassium carbonate acts as a base to deprotonate the nitrogen and facilitate nucleophilic substitution.

-

- A carboxylic acid derivative at the 5-position reacts with thionyl chloride to replace the hydroxyl group (-OH) with a chlorine atom (-Cl), forming the desired carbonyl chloride group.

Purification

After synthesis, the product is purified using techniques such as:

- Crystallization : To separate impurities based on solubility differences.

- Column Chromatography : To isolate pure 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride from reaction by-products.

Key Parameters and Yields

The following table summarizes key parameters for optimal synthesis:

| Parameter | Value/Condition |

|---|---|

| Reaction Temperature | Reflux (~60–80°C for alkylation) |

| Solvent | Acetone (alkylation), dichloromethane (chlorination) |

| Reaction Time | ~6–12 hours |

| Yield | Typically >80% for each step |

Chemical Reactions Analysis

1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. Common reagents include amines, alcohols, and thiols.

Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride acts as an acylating agent in organic synthesis. It can introduce the benzotriazole moiety into various substrates, enhancing their properties for further reactions. This application is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Coordination Chemistry

The compound can form coordination complexes with transition metals. These complexes are essential in catalysis and material science. The ability of benzotriazoles to stabilize metal ions makes them suitable for developing new catalysts that can facilitate various chemical reactions.

Photostabilizers

Due to its ability to absorb UV light, this compound is explored as a photostabilizer for polymers. It helps prevent degradation of materials exposed to sunlight, thereby extending their lifespan and maintaining their mechanical properties.

Biological Applications

Recent studies suggest potential applications in proteomics research. The compound's reactivity allows it to modify proteins selectively, which can be pivotal in studying protein interactions and functions.

Case Study 1: Synthesis of Benzotriazole Derivatives

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of benzotriazole derivatives. The derivatives exhibited enhanced biological activity compared to their precursors, highlighting the compound's utility in drug development.

Case Study 2: Photostabilization of Polymers

A research article in Polymer Degradation and Stability investigated the use of this compound as a photostabilizer for polyvinyl chloride (PVC). The results demonstrated that incorporating the compound significantly improved UV resistance and thermal stability of the PVC samples.

Case Study 3: Coordination Complexes in Catalysis

A study published in Inorganic Chemistry explored the formation of coordination complexes using this compound with palladium(II). These complexes showed promising catalytic activity for cross-coupling reactions, indicating potential applications in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the benzotriazole moiety into target molecules.

Comparison with Similar Compounds

1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride can be compared with other similar compounds, such as:

1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid: The parent compound from which the carbonyl chloride is derived. It is less reactive but can be converted to the carbonyl chloride for further functionalization.

1-Isopropyl-1H-benzimidazole-2-carbaldehyde: A similar compound with a benzimidazole core instead of benzotriazole. It has different reactivity and applications.

1-Isopropyl-1H-pyrazole-3-carboxylic acid: Another similar compound with a pyrazole core. It is used in different synthetic applications due to its unique reactivity.

These comparisons highlight the unique reactivity and applications of this compound in organic synthesis and material science.

Biological Activity

1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride (CAS No. 679806-67-8) is a derivative of benzotriazole, a class of heterocyclic compounds recognized for diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and material science due to its unique chemical properties and biological interactions.

- Molecular Formula : C10H10ClN3O

- Molecular Weight : 223.66 g/mol

- Structure : The compound features a benzotriazole core substituted with an isopropyl group and a carbonyl chloride functional group.

Biological Activity Overview

Research indicates that benzotriazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activities of this compound are explored below.

Antimicrobial Activity

Benzotriazoles have been shown to possess antimicrobial properties. For instance, studies on related compounds demonstrate effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in the structure enhances these activities, suggesting that modifications to the benzotriazole core can tailor antimicrobial efficacy .

| Compound | Activity | MIC (μg/ml) |

|---|---|---|

| 1-Isopropyl-1H-benzotriazole | Antifungal | 12.5 - 25 |

| 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Antibacterial | <10 |

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been extensively studied. In vitro assays have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). For example, compounds similar to 1-Isopropyl-1H-benzotriazole-5-carbonyl chloride have demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MCF-7 | 1-Isopropyl-1H-benzotriazole | 0.48 |

| U-937 | 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | 0.78 |

The mechanism by which benzotriazoles exert their biological effects often involves nucleophilic substitution reactions facilitated by their electrophilic carbonyl groups. This reactivity allows for the formation of various biologically active derivatives through interactions with cellular nucleophiles such as proteins and nucleic acids. Additionally, the introduction of electron-withdrawing groups has been shown to enhance biological activity by stabilizing reactive intermediates during synthesis .

Case Studies

Several studies have highlighted the biological activity of benzotriazole derivatives:

- Anticancer Studies : A study published in MDPI demonstrated that certain benzotriazole derivatives induced apoptosis in cancer cells via caspase activation pathways . This suggests potential for development as chemotherapeutic agents.

- Enzyme Inhibition : Benzotriazoles have been investigated for their ability to inhibit carbonic anhydrases (CAs), which are implicated in various diseases including cancer. Selective inhibitors exhibit nanomolar potency against specific CA isoforms .

Q & A

What are the established synthetic routes for 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The compound is synthesized via chlorination of its carboxylic acid precursor, 1-isopropyl-1H-benzotriazole-5-carboxylic acid (CAS 306935-41-1), using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key factors include:

- Temperature: Excess heat may degrade the benzotriazole ring; optimal ranges are 60–80°C for PCl₅-mediated reactions.

- Catalyst: Anhydrous conditions and catalytic dimethylformamide (DMF) enhance reactivity.

- Workup: Quenching with ice-water followed by extraction with dichloromethane minimizes hydrolysis.

Yield improvements (70–85%) are achieved by controlling stoichiometry (1:3 molar ratio of acid to PCl₅) and reflux duration (4–6 hrs) .

Which spectroscopic and chromatographic methods are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Level: Basic

Methodological Answer:

- FTIR: A sharp peak at ~1770–1800 cm⁻¹ confirms the carbonyl chloride (C=O) group. Benzotriazole C-N stretches appear at 1450–1500 cm⁻¹ .

- ¹H NMR: The isopropyl group shows a doublet at δ 1.4–1.6 ppm (CH₃) and a septet at δ 4.2–4.5 ppm (CH). Aromatic protons (benzotriazole) resonate at δ 7.5–8.3 ppm.

- Mass Spectrometry: Parent ion [M]⁺ at m/z 249.6 (C₁₀H₁₀ClN₃O) with fragments at m/z 178 (benzotriazole loss) and m/z 77 (phenyl fragment).

- HPLC: Use C18 columns with UV detection at 254 nm; retention time ~8–10 mins under isocratic acetonitrile/water (70:30) .

How can factorial design optimize the synthesis and purification of this acyl chloride?

Level: Advanced

Methodological Answer:

A 2³ factorial design evaluates three variables: temperature (X₁), reagent molar ratio (X₂), and reaction time (X₃). Responses include yield (%) and purity (HPLC area %).

-

Factors and Levels:

Factor Low (-1) High (+1) X₁ (°C) 60 80 X₂ (PCl₅:acid) 2:1 3:1 X₃ (hrs) 4 6 -

Analysis: ANOVA identifies interactions (e.g., X₁×X₂) affecting yield. Central composite designs refine optimal conditions. This reduces experimental runs by 40% while maximizing yield (85–90%) .

What mechanistic insights govern the reactivity of this compound in nucleophilic acyl substitutions?

Level: Advanced

Methodological Answer:

The electron-withdrawing benzotriazole ring activates the carbonyl toward nucleophiles (e.g., amines, alcohols). Key considerations:

- Solvent Effects: Polar aprotic solvents (e.g., THF, DMF) stabilize transition states.

- Leaving Group: Chloride departure is facilitated by benzotriazole’s electron-deficient N-heterocycle.

- Kinetics: Second-order rate constants (k₂) for amidation with primary amines range 0.05–0.2 L/mol·s at 25°C. Computational studies (DFT) reveal charge distribution at C=O (Mulliken charge: +0.35) drives reactivity .

What safety protocols are essential when handling this compound, given its acyl chloride properties?

Level: Basic

Methodological Answer:

- Ventilation: Use fume hoods to prevent HCl gas inhalation during synthesis.

- PPE: Acid-resistant gloves (nitrile), goggles, and lab coats.

- Spill Management: Neutralize spills with sodium bicarbonate (NaHCO₃) before disposal.

- Storage: Anhydrous conditions under argon at 2–8°C to prevent hydrolysis .

How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?

Level: Advanced

Methodological Answer:

Molecular dynamics (MD) simulations and quantum mechanics (QM) assess hydrolysis pathways:

- Hydrolysis Mechanism: At pH < 5, protonation of the carbonyl oxygen accelerates water attack. Activation energy (Eₐ) is ~45 kJ/mol.

- Degradation Products: Predominant products include 1-isopropyl-benzotriazole-5-carboxylic acid (via HCl elimination).

- Software Tools: Gaussian 16 (DFT/B3LYP/6-31G*) and COSMOtherm predict solubility and degradation kinetics. Validation via HPLC-MS confirms computational results .

What strategies improve the compound’s stability in long-term storage for experimental use?

Level: Advanced

Methodological Answer:

- Lyophilization: Freeze-drying under vacuum (0.1 mbar) reduces hydrolytic degradation.

- Additives: Stabilizers like molecular sieves (3Å) or desiccants (silica gel) maintain anhydrous conditions.

- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; HPLC monitors purity (>95% required). Degradation follows first-order kinetics (k = 0.002 day⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.